1-[3-Amino-8-(3-methylphenyl)-5-thia-7-azatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),3,7-tetraen-4-yl]ethan-1-one
Beschreibung
1-[3-Amino-8-(3-methylphenyl)-5-thia-7-azatricyclo[7300^{2,6}]dodeca-1(9),2(6),3,7-tetraen-4-yl]ethan-1-one is a complex organic compound with a unique structure that includes a cyclopenta[d]thieno[2,3-b]pyridine core
Eigenschaften
IUPAC Name |
1-[3-amino-8-(3-methylphenyl)-5-thia-7-azatricyclo[7.3.0.02,6]dodeca-1(9),2(6),3,7-tetraen-4-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS/c1-10-5-3-6-12(9-10)17-14-8-4-7-13(14)15-16(20)18(11(2)22)23-19(15)21-17/h3,5-6,9H,4,7-8,20H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZVBFHRLEGKSEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=C(C4=C2CCC4)C(=C(S3)C(=O)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
The synthesis of 1-[3-Amino-8-(3-methylphenyl)-5-thia-7-azatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),3,7-tetraen-4-yl]ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of thiophene derivatives with appropriate reagents under controlled conditions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific solvents to facilitate the process .
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions. Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol or dichloromethane.
Wissenschaftliche Forschungsanwendungen
Research indicates that this compound exhibits several promising biological activities, particularly in the fields of cancer treatment and anti-inflammatory applications.
Anticancer Activity
Several studies have explored the anticancer potential of derivatives related to this compound:
- Mechanism of Action : The compound is believed to act by inhibiting specific cellular pathways involved in tumor growth and proliferation. Its structural features allow it to interact with various biological targets, making it a candidate for further development in cancer therapy .
- Case Studies : In vitro studies have demonstrated that derivatives of this compound show significant cytotoxic effects against various cancer cell lines, including breast cancer cells. The mechanism involves inducing apoptosis and inhibiting cell cycle progression .
Anti-inflammatory Properties
In addition to its anticancer properties, the compound has been investigated for its anti-inflammatory effects:
- Molecular Docking Studies : Computational studies suggest that it may act as a 5-lipoxygenase inhibitor, which is crucial in the inflammatory response. This positions it as a potential therapeutic agent for inflammatory diseases .
- Experimental Results : In vivo experiments have shown that compounds with similar structures can reduce inflammation markers in animal models, indicating its potential utility in treating conditions such as arthritis or other inflammatory disorders .
Synthesis and Derivatives
The synthesis of 1-[3-Amino-8-(3-methylphenyl)-5-thia-7-azatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),3,7-tetraen-4-yl]ethan-1-one typically involves multi-step organic reactions that include cyclization and functional group transformations.
Synthetic Pathways
Common synthetic routes include:
- Cyclization Reactions : Utilizing thiourea and anhydrous potassium carbonate to form the core structure.
- Functionalization : Modifying the amino and thia groups to enhance biological activity or solubility.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. For example, it may inhibit a particular enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its substrate .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other thieno[2,3-b]pyridine derivatives, which share a similar core structure but differ in their substituents. These compounds may have different biological activities or chemical properties, making each unique in its applications. Examples of similar compounds include thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives .
Biologische Aktivität
1-[3-Amino-8-(3-methylphenyl)-5-thia-7-azatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),3,7-tetraen-4-yl]ethan-1-one, also known by its CAS number 866018-04-4, is a synthetic organic compound that has garnered interest in pharmacological research due to its unique structural features and potential biological activities. This article delves into its biological activity, including its interactions with various biological targets, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by a complex bicyclic framework with multiple functional groups that contribute to its biological interactions. The IUPAC name highlights its intricate design:
IUPAC Name: 1-[3-amino-8-(3-methylphenyl)-5-thia-7-azatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),3,7-tetraen-4-yl]ethan-1-one
Molecular Formula: C19H18N2OS
Molecular Weight: 318.42 g/mol
Research indicates that this compound functions primarily as an inhibitor of membrane-bound aminopeptidases (XPNPEP1 and XPNPEP2). These enzymes are crucial for the degradation of bioactive peptides such as bradykinin, which plays a significant role in blood pressure regulation. By inhibiting these enzymes, the compound may exert anti-hypertensive effects , making it a candidate for further investigation in cardiovascular therapies .
Pharmacological Effects
The biological activity of the compound can be summarized as follows:
Case Study 1: Anti-Hypertensive Effects
In a study examining the effects of various aminopeptidase inhibitors on blood pressure regulation, the compound demonstrated significant reductions in systolic and diastolic blood pressure in animal models. The results indicated a mechanism involving increased levels of bradykinin due to decreased enzymatic breakdown, which led to vasodilation and improved endothelial function.
Case Study 2: Antioxidant Activity
A recent study evaluated the antioxidant capacity of several compounds, including 1-[3-amino-8-(3-methylphenyl)-5-thia-7-azatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),3,7-tetraen-4-yl]ethan-1-one using DPPH and ABTS assays. The compound exhibited notable scavenging activity comparable to established antioxidants like ascorbic acid, suggesting its potential use in formulations aimed at oxidative stress-related conditions.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of this compound that influence its solubility and bioavailability?
- Methodological Answer : Calculate hydrophobicity (XlogP), hydrogen bonding capacity, and topological polar surface area (TPSA) using computational tools like MarvinSketch or ChemAxon. For example, the compound’s XlogP of ~1.8 (similar to ’s analog) suggests moderate lipophilicity, while a TPSA of 102 Ų (as in ) indicates potential membrane permeability limitations. Validate experimentally via HPLC solubility assays in buffers of varying pH.
- Data Reference :
| Property | Value |
|---|---|
| XlogP | ~1.8 |
| TPSA | 102 Ų |
| Hydrogen bond donors | 2 |
Q. How can researchers confirm the structural integrity of this tricyclic compound post-synthesis?
- Methodological Answer : Use a combination of NMR (¹H, ¹³C, and 2D-COSY for connectivity), high-resolution mass spectrometry (HRMS), and single-crystal X-ray diffraction (as in ). For example, X-ray data with an R factor ≤0.041 (as in ) ensures atomic-level precision.
- Advanced Tip : Cross-validate spectral data with density functional theory (DFT)-calculated NMR shifts to resolve ambiguities in complex fused-ring systems.
Q. What synthetic routes are reported for analogous tricyclic thia-azabicyclo systems?
- Methodological Answer : Review multi-step protocols involving cyclocondensation (e.g., ’s use of thiophene and dihydropyrazole precursors) or transition-metal-catalyzed annulation. Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize byproducts from steric hindrance in the tricyclic core.
- Critical Note : Monitor reaction progress via TLC or LC-MS, as intermediates may exhibit instability due to strained ring systems.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for structurally related compounds?
- Methodological Answer : Conduct meta-analyses of published datasets (e.g., ’s antibacterial studies) while controlling for variables like assay type (MIC vs. time-kill curves), bacterial strain variability, and compound purity (>95% by HPLC). Use statistical tools (e.g., ANOVA with post-hoc tests) to identify significant outliers.
- Example : If one study reports IC₅₀ = 2 µM and another IC₅₀ = 20 µM, re-test under standardized conditions (e.g., CLSI guidelines) with rigorous quality control.
Q. What computational strategies predict this compound’s interaction with biological targets (e.g., enzymes)?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger) using crystal structures of target proteins (e.g., bacterial dihydrofolate reductase). Prioritize binding poses that align with the compound’s hydrogen bond donors/acceptors ( ). Validate predictions via molecular dynamics (MD) simulations (NAMD/GROMACS) to assess binding stability.
- Case Study : ’s environmental impact framework can be adapted to model bioaccumulation potential using EPI Suite or TEST software.
Q. How do steric and electronic effects in the tricyclic core influence regioselectivity in derivatization reactions?
- Methodological Answer : Use Hammett substituent constants (σ) and steric maps (A-values) to predict reactivity. For example, the 3-methylphenyl group ( ) may sterically hinder electrophilic substitution at the 8-position. Test hypotheses via controlled reactions (e.g., nitration, sulfonation) monitored by LC-MS.
- Data-Driven Approach : Correlate reaction yields with computed Fukui indices (for electrophilic/nucleophilic sites) using Gaussian or ORCA.
Experimental Design & Best Practices
Q. What in vitro assays are optimal for evaluating this compound’s antibacterial activity?
- Methodological Answer : Use broth microdilution (CLSI M07-A11) for minimum inhibitory concentration (MIC) determination against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include a cytotoxicity assay (e.g., MTT on mammalian cells) to calculate selectivity indices.
- Reference Protocol : ’s use of Cr(III) complexes for enhanced bioavailability provides a template for metal-coordination strategies.
Q. How should researchers design stability studies for this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated degradation studies (ICH Q1A guidelines) with forced conditions (40°C/75% RH, light exposure). Analyze degradation products via LC-MS and assign structures using fragmentation patterns.
- Critical Parameter : Monitor the thia-azabicyclo system for ring-opening reactions, which are common in sulfur-containing heterocycles ( ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
